molecular formula C32H37N3O5 B2510484 4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide CAS No. 1189975-93-6

4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

Cat. No. B2510484
CAS RN: 1189975-93-6
M. Wt: 543.664
InChI Key: NQFAFJDXDPXCLS-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Techniques such as NMR spectroscopy would likely be used to determine its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including compounds structurally related to "4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide", have been widely studied due to their potential applications in medicinal chemistry and materials science. Quinazoline derivatives are synthesized through various chemical reactions, including palladium-catalyzed amidation and reactions with benzyl alcohols in water, showcasing the versatility and potential for modification of these compounds for specific applications (Hikawa et al., 2012).

Antioxidant Studies

Quinazolin derivatives have been evaluated for their antioxidant properties. Compounds derived from quinazoline, through synthesis and characterization, have shown potential as antioxidants against various radicals, indicating their usefulness in creating protective agents against oxidative stress (Al-azawi, 2016).

Potential Anticancer Applications

Quinazoline derivatives exhibit a range of biological activities, including potential anticancer properties. Studies have shown that certain quinazoline compounds can induce autophagy and apoptosis in cancer cells, such as human lung adenocarcinoma A549 cells, suggesting their application in cancer therapy (Rim et al., 2014). Furthermore, the synthesis of quinazoline derivatives that block specific cellular receptors or channels indicates a strategic approach to designing novel anticancer agents.

Neurokinin-1 Receptor Antagonism

Quinazoline derivatives have also been explored for their role in neurokinin-1 receptor antagonism, showcasing their potential in treating conditions related to neurotransmitter regulation. The development of orally active, water-soluble neurokinin-1 receptor antagonists from quinazoline bases highlights their application in clinical settings for managing emesis and depression, among other conditions (Harrison et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many quinazolinone derivatives are known to inhibit certain enzymes, which can lead to their observed biological effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its biological activity and mechanism of action .

properties

IUPAC Name

4-[[1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O5/c1-20(2)13-14-33-30(36)24-11-9-23(10-12-24)18-35-31(37)26-16-28(39-5)29(40-6)17-27(26)34(32(35)38)19-25-15-21(3)7-8-22(25)4/h7-12,15-17,20H,13-14,18-19H2,1-6H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAFJDXDPXCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide

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